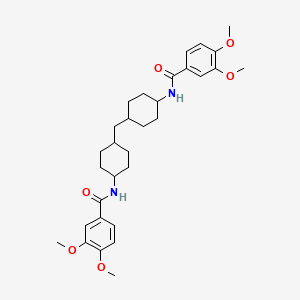![molecular formula C15H12ClN3O3S B5112940 2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)
2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "CNCA" and is synthesized through a specific method that involves the reaction of various chemicals.
Mecanismo De Acción
The mechanism of action of CNCA involves its ability to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells. It also acts as an anti-inflammatory agent by inhibiting the production of certain cytokines that play a role in inflammation.
Biochemical and Physiological Effects:
CNCA has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit certain enzymes that play a role in diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNCA in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on CNCA. One direction is to conduct further preclinical studies to better understand its mechanisms of action and potential applications in the treatment of cancer and other diseases. Another direction is to investigate its safety and efficacy in clinical trials to determine its potential as a therapeutic agent. Additionally, further research could explore the development of novel derivatives of CNCA to enhance its anti-tumor effects and reduce potential side effects.
Métodos De Síntesis
The synthesis of CNCA involves the reaction of 4-chlorobenzoic acid, 4-nitroaniline, and thionyl chloride in the presence of acetic anhydride. The reaction takes place in a solvent, such as dichloromethane, and is carried out under specific conditions of temperature and pressure. The resulting product is purified through various techniques, such as recrystallization, to obtain pure CNCA.
Aplicaciones Científicas De Investigación
CNCA has potential applications in the field of medicine due to its ability to inhibit the growth of cancer cells. It has been studied for its anti-tumor effects and has shown promising results in preclinical studies. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit certain enzymes that play a role in diseases such as Alzheimer's.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-3-1-10(2-4-11)9-14(20)18-15(23)17-12-5-7-13(8-6-12)19(21)22/h1-8H,9H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUWGNDQITBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)carbamothioyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)

![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)

![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)